Bpv(phen)
Overview
Description
Bpv(phen) is an insulin-mimetic agent and a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor . It has IC50s of 38 nM, 343 nM, and 920 nM for PTEN, PTP-β, and PTP-1B, respectively . It also inhibits the proliferation of the protozoan parasite Leishmania in vitro .
Chemical Reactions Analysis
Bpv(phen) is known to inhibit several different protein tyrosine phosphatases (PTPs), with selectivity for PTEN . It also inhibits the vascular endothelial PTP, PTP-β (IC50 = 343 nM), and PTP-1β (IC50 = 920 nM) .Physical And Chemical Properties Analysis
Bpv(phen) has a molecular weight of 350.24 . It is a faintly yellow to dark yellow powder . It is soluble in water at 20 mg/mL .Scientific Research Applications
Cell Cycle Regulation and Cancer Therapy
Bpv(phen) is known to be an insulin receptor kinase (IRK) activator and an inhibitor of protein phosphotyrosine phosphatases with selectivity for PTEN (phosphatase and tensin homolog), which is a tumor suppressor phosphatase involved in cell cycle regulation. This makes it a potential therapeutic agent in cancer treatment by modulating the PTEN pathway .
Neurological Disorders
Research suggests that Bpv(phen) could have therapeutic applications in neurological disorders such as multiple sclerosis (MS). It has been reported that the combination of Bpv(phen) and insulin-like growth factor-1 (IGF-1) promotes myelination in rat and human oligodendrocyte progenitor cultures, which is a promising sign for its potential use in treating MS .
Anti-inflammatory Effects
Bpv(phen) has demonstrated anti-inflammatory effects in conditions of oxidative stress. It shows inhibitory effects on oxidative stress-induced cardiomyocyte injury, which may be partially modulated by the action of reactive oxygen species (ROS) on PTEN. This suggests its use in protecting against oxidative damage in various tissues .
Metabolic Activity and Diabetes
Bpv(phen) has been shown to stimulate metabolic activity in cell models such as RINm5F cells, which are insulinoma cells derived from rat pancreas. Lower micromolar concentrations of Bpv(phen) induce strong and sustained activation of extracellular signal-regulated kinase (ERK), which is significant for diabetes research .
Mechanism of Action
Target of Action
Bpv(phen) is a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor . Its primary targets are PTEN, PTP-β, and PTP-1B . PTEN, or phosphatase and tensin homolog, is a tumor suppressor phosphatase involved in cell cycle regulation .
Mode of Action
Bpv(phen) interacts with its targets by inhibiting their activity. It acts as an insulin receptor kinase (IRK) activator . The IC50 values for Bpv(phen) are 38 nM for PTEN, 343 nM for PTP-β, and 920 nM for PTP-1B . This means that Bpv(phen) has a higher affinity for PTEN compared to PTP-β and PTP-1B .
Biochemical Pathways
Bpv(phen) affects the PI3K/Akt signaling pathway . By inhibiting PTEN, it prevents the dephosphorylation of PIP3, a product of PI3K. This leads to the activation of Akt kinase and other downstream effectors, resulting in enhanced cell proliferation and survival .
Pharmacokinetics
It’s known that bpv(phen) is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
Bpv(phen) has several effects at the molecular and cellular levels. It inhibits the proliferation of the protozoan parasite Leishmania in vitro . It also strongly induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and activates a Th1-type pathway (IL-12, IFNγ) . Furthermore, Bpv(phen) can induce cell apoptosis and has anti-angiogenic and anti-tumor activity .
Action Environment
It’s known that bpv(phen) should be stored at -20°c and protected from light , indicating that temperature and light exposure could potentially affect its stability and efficacy.
Safety and Hazards
properties
IUPAC Name |
potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXWPZCNNQQRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O8V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bpv(phen) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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